molecular formula C26H29N3O2 B11418876 N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11418876
M. Wt: 415.5 g/mol
InChI Key: ZSNOMDHFEYNOBU-UHFFFAOYSA-N
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Description

N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a furan ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with 4-tert-butylbenzaldehyde under acidic conditions to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the alkylated benzimidazole with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole and furan rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting specific functional groups like the carboxamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and furan rings.

    Reduction: Reduced forms of the carboxamide group, potentially leading to amines.

    Substitution: Substituted benzimidazole or furan derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound’s structural features suggest potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific pathways involved in diseases such as cancer or infectious diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The furan ring may enhance binding affinity through additional interactions, while the propyl chain provides flexibility, allowing the compound to fit into various binding pockets.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to thiophene or pyrrole analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C26H29N3O2/c1-26(2,3)20-14-12-19(13-15-20)18-29-22-9-5-4-8-21(22)28-24(29)11-6-16-27-25(30)23-10-7-17-31-23/h4-5,7-10,12-15,17H,6,11,16,18H2,1-3H3,(H,27,30)

InChI Key

ZSNOMDHFEYNOBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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